4,5-Diphenyl-2-iodooxazole
Description
Overview of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis
Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. wikipedia.orgtandfonline.com This structural motif is not merely a chemical curiosity; it is a "privileged scaffold" frequently found in a vast array of biologically active natural products and synthetic compounds. clockss.orgnih.gov The oxazole ring system is a key component in numerous pharmacologically important agents, including antibiotics, anti-inflammatory drugs, and tyrosine kinase inhibitors. nih.govijcps.org
The utility of oxazoles in organic synthesis is enhanced by their electronic properties and multiple reactive sites. They can participate in various chemical transformations, including cycloaddition reactions, making them valuable precursors for other complex heterocyclic systems like pyridines. wikipedia.orgcutm.ac.in The stability of the oxazole ring, combined with its capacity for functionalization, makes it an attractive component in the design of new materials, such as fluorescent dyes and scintillators, and as building blocks in combinatorial chemistry for drug discovery. ijcps.orgresearchgate.netnih.gov
Importance of Halogenated Oxazoles as Versatile Synthetic Intermediates
The introduction of a halogen atom onto the oxazole ring dramatically enhances its synthetic utility. Halogenated oxazoles, particularly at the C2 position, are powerful intermediates for constructing more complex molecules. pharmaguideline.com The halogen acts as an excellent leaving group, enabling a wide range of nucleophilic substitution and, more importantly, transition metal-catalyzed cross-coupling reactions. pharmaguideline.comwiley.com
This "handle" allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings are frequently employed to append various alkyl, aryl, or alkynyl groups to the oxazole core. wiley.comresearchgate.net The reactivity of the halogen is position-dependent, with halogens at the C2 position being particularly susceptible to displacement. pharmaguideline.com Iodo-substituted oxazoles are often preferred over their bromo or chloro counterparts due to the higher reactivity of the carbon-iodine bond, which often leads to better reaction yields and milder conditions in coupling reactions. wiley.comacs.org This reactivity makes halogenated oxazoles, especially 2-iodooxazoles, indispensable tools for the modular and convergent synthesis of polysubstituted oxazole derivatives. researchgate.netacs.org
Specific Research Focus: 4,5-Diphenyl-2-iodooxazole as a Key Molecular Scaffold
Within the class of halogenated oxazoles, this compound stands out as a particularly valuable molecular scaffold. This compound combines the inherent reactivity of the 2-iodo substituent with the structural features of the 4,5-diphenyl groups. The phenyl groups provide steric bulk and can be modified themselves, offering another layer of synthetic diversification.
The synthesis of this key intermediate is typically achieved through the direct iodination of the parent 4,5-diphenyloxazole (B1616740). The lability of the C-I bond at the electron-deficient C2 position makes this compound a prime substrate for palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of a wide variety of substituents at the 2-position, enabling the synthesis of diverse libraries of 2,4,5-trisubstituted oxazoles. researchgate.netresearchgate.net The predictable reactivity and synthetic accessibility of this compound have established it as a cornerstone intermediate for creating complex molecules with potential applications in medicinal chemistry and materials science. nih.gov
Compound Data
| Compound Name | IUPAC Name | Molecular Formula |
| This compound | 4,5-diphenyl-2-iodo-1,3-oxazole | C₁₅H₁₀INO |
| 4,5-Diphenyloxazole | 4,5-diphenyl-1,3-oxazole | C₁₅H₁₁NO |
| Pyridine | Pyridine | C₅H₅N |
| Oxazole | 1,3-Oxazole | C₃H₃NO |
Physical and Spectral Properties of 4,5-Diphenyloxazole
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO |
| Molar Mass | 221.25 g/mol nih.gov |
| Molecular Weight | 221.25 g/mol nih.gov |
| IUPAC Name | 4,5-diphenyl-1,3-oxazole nih.gov |
| CAS Number | 4675-18-7 nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10INO |
|---|---|
Molecular Weight |
347.15 g/mol |
IUPAC Name |
2-iodo-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C15H10INO/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
WBPNQQLVXYWYLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)I)C3=CC=CC=C3 |
Origin of Product |
United States |
Methodologies for the Synthesis of 4,5 Diphenyl 2 Iodooxazole and Analogues
Direct Halogenation Strategies for Oxazole (B20620) Derivatives
Direct halogenation focuses on introducing an iodine atom onto an existing 4,5-diaryloxazole scaffold. The C-2 position of the oxazole ring is the primary target for this functionalization due to its electronic properties.
Direct iodination of the C-2 position of 4,5-diaryloxazoles can be achieved using specific iodinating agents. Electrophilic iodination is a common strategy, though the oxazole ring's relatively low aromaticity compared to other heterocycles like imidazole (B134444) requires carefully chosen conditions to achieve regioselectivity. wikipedia.org Reagents such as iodine monochloride or a combination of iodine with an oxidizing agent can be employed. The reaction conditions, including solvent and temperature, are critical to favor substitution at the C-2 position and avoid side reactions. For instance, systems involving iodine in the presence of an oxidant can generate a more electrophilic iodine species necessary for the reaction to proceed.
| Reagent System | Key Features | Typical Conditions |
| I2 / Oxidant (e.g., HIO3) | Generates electrophilic iodine in situ. | Sulfuric acid, controlled temperature. researchgate.net |
| Iodine Monochloride (ICl) | A potent electrophilic iodinating agent. | Anhydrous solvent (e.g., CH2Cl2), often at low temperatures. |
| N-Iodosuccinimide (NIS) | A milder source of electrophilic iodine. | Acetonitrile or DMF, sometimes with an acid catalyst. |
A highly effective and regioselective method for introducing a substituent at the C-2 position of oxazoles is through metallation, specifically lithiation. wikipedia.org The proton at the C-2 position of the oxazole ring is the most acidic, allowing for its selective removal by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). nih.gov
This process generates a 2-lithio-4,5-diphenyloxazole intermediate. This powerful nucleophile can then be reacted with an electrophilic iodine source, such as molecular iodine (I2), to install the iodine atom exclusively at the C-2 position. nih.gov This method offers excellent control over the regiochemistry of iodination. mdpi.comrsc.org
Reaction Scheme:
Deprotonation: 4,5-Diphenyloxazole (B1616740) is treated with n-BuLi in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to form the 2-lithio intermediate.
Iodination: The resulting solution is quenched with a solution of iodine in the same solvent, leading to the formation of 4,5-Diphenyl-2-iodooxazole.
| Step | Reagent | Solvent | Temperature | Outcome |
| 1. Deprotonation | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C | Formation of 2-lithio-4,5-diphenyloxazole |
| 2. Quenching | Iodine (I2) | Tetrahydrofuran (THF) | -78 °C to room temp. | This compound |
Precursor-Based Synthetic Routes to 2-Iodo-4,5-diphenyloxazoles
These methods involve constructing the 2-iodooxazole ring from acyclic or different heterocyclic precursors, incorporating the key structural elements in a stepwise or convergent manner.
An alternative route begins with a pre-formed 4,5-diphenyloxazole that is already functionalized at the C-2 position with a group that can be converted into iodine. 2-(Halomethyl)-4,5-diphenyloxazoles, such as the 2-chloromethyl or 2-bromomethyl derivatives, serve as versatile scaffolds for this purpose. researchgate.net While these compounds are often used for nucleophilic substitution reactions to add complexity at the 2-position, specific transformations can lead to the 2-iodo derivative. This could potentially involve a sequence of oxidation of the methyl group to a carboxylic acid, followed by a Hunsdiecker-type reaction, although this is a multi-step process. A more direct conversion is not commonly reported.
The Robinson-Gabriel synthesis is a classic method for creating oxazoles, which involves the cyclization of α-acylamino ketones. nih.gov A convergent approach to this compound can be envisioned starting from benzoin. In this strategy, benzoin is first acylated with an iodo-containing acylating agent. For example, reacting the amino alcohol intermediate derived from benzoin with iodoacetyl chloride would produce an α-iodoacetamido ketone. Subsequent dehydration and cyclization of this intermediate, typically promoted by reagents like sulfuric acid or phosphorus oxychloride, would yield the desired 2-iodo-substituted oxazole ring.
Another approach involves the reaction of benzoin with an aldehyde in the presence of ammonia, which typically leads to imidazole derivatives. researchgate.net However, modifications of this reaction using different reagents could potentially lead to oxazole formation.
General Oxazole Ring Construction Methodologies Applicable to Iodinated Derivatives
Several general methods for synthesizing the oxazole ring can be adapted to produce iodinated derivatives directly. These methods often rely on iodine-mediated cyclization reactions.
One such powerful method involves the single-step synthesis of iodinated oxazoles from N-propargyl amides. acs.org This reaction uses a combination of molecular iodine, iodosylbenzene, and a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf). The process proceeds via an iodocyclization of the N-propargyl amide, followed by an aromatization step to form the 2-iodooxazole ring.
Another strategy is the iodine-mediated synthesis from α-bromoketones and benzylamine derivatives, which yields polysubstituted oxazoles. rsc.orgrsc.orgresearchgate.net By selecting appropriately substituted starting materials, this method could be adapted for the synthesis of this compound. Furthermore, hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are widely used to promote the synthesis of oxazoles from various precursors, including ketones and nitriles or enamides. nih.govnsf.govorganic-chemistry.orgresearchgate.netnih.gov These reagents can facilitate the oxidative cyclization required for ring formation and are compatible with halogenated structures.
| General Method | Precursors | Key Reagents | Product Type |
| Iodocyclization | N-Propargyl amides | I2, PhIO, TMSOTf | Iodinated oxazoles acs.org |
| Iodine-Mediated Cyclization | α-Bromoketones, Benzylamines | I2, K2CO3 | Polysubstituted oxazoles rsc.org |
| PIDA-Mediated Cyclization | Enamides | Phenyliodine(III) diacetate (PIDA) | Functionalized oxazoles organic-chemistry.org |
Condensation and Cyclization Protocols for Oxazole Core Formation
The formation of the oxazole ring often relies on the condensation of a carbonyl compound with a suitable nucleophile, followed by a cyclization and subsequent oxidation or rearrangement. A primary route to 4,5-disubstituted oxazoles involves the reaction of α-hydroxyketones or their equivalents with a source of nitrogen and the C2-substituent. For the synthesis of 4,5-diphenyloxazoles, benzoin is a common starting material.
One established method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. In the context of this compound, this would conceptually begin with the acylation of an α-aminoketone derived from benzoin, followed by cyclodehydration. However, direct iodination at the C2 position of a pre-formed oxazole ring is a more common and practical approach.
A prevalent modern strategy involves the oxidative cyclization of enamides. Phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides to form a broad range of functionalized oxazoles in a metal-free process. This method proceeds via an oxidative carbon-oxygen bond formation. organic-chemistry.org Another approach utilizes a copper(II)-catalyzed oxidative cyclization of enamides, which occurs at room temperature through vinylic C-H bond functionalization, leading to 2,5-disubstituted oxazoles. organic-chemistry.org
Hypervalent iodine reagents have proven particularly effective in mediating the cyclization of N-propargyl amides to form oxazoles. eurekaselect.com For instance, using (diacetoxyiodo)benzene (PIDA) as a promoter and a source of iodine like lithium iodide (LiI), N-propargylamides can undergo intramolecular iodooxygenation to yield oxazoline intermediates, which can then be converted to the corresponding oxazoles. rsc.org This pathway offers a metal-free route to halogenated oxazole derivatives. eurekaselect.comrsc.org
| Starting Material | Reagents | Product Type | Key Feature |
| Enamides | Phenyliodine diacetate (PIDA) | Functionalized oxazoles | Metal-free oxidative C-O bond formation organic-chemistry.org |
| Enamides | Copper(II) catalyst | 2,5-disubstituted oxazoles | Vinylic C-H functionalization at room temperature organic-chemistry.org |
| N-propargylamides | PhI(OAc)₂ / LiI | (E)-5-iodomethylene-2-oxazolines | Metal-free intramolecular iodooxygenation rsc.org |
| Chalcones | (Diacetoxyiodo)benzene (PIDA), NH₄OAc | 2,5-diaryloxazoles | Metal-free oxidative cyclization at room temperature rsc.org |
Exploitation of Multicomponent and One-Pot Reaction Strategies
Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient for building complex molecular architectures like this compound from simple precursors in a single operation. These strategies reduce waste, save time, and often allow for the generation of diverse molecular libraries.
A versatile approach for synthesizing 4,5-disubstituted oxazoles is the [3+2] cycloaddition reaction between isocyanides and acid chlorides in the presence of a base. rsc.org This method provides a mild and efficient route to a variety of oxazoles. To achieve the desired 4,5-diphenyl substitution pattern, an appropriately substituted isocyanide or acid chloride would be required.
Another powerful one-pot method involves the iodine-mediated synthesis of isoxazoles (a constitutional isomer of oxazoles) from chalcone epoxides, which demonstrates the utility of iodine in promoting cyclization cascades. researchgate.netresearchgate.net While this produces isoxazoles, similar principles can be applied to oxazole synthesis. For instance, a one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles (which share a common synthetic precursor with oxazoles) from a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate highlights the efficiency of MCRs. researchgate.net Adapting such a reaction for oxazole synthesis is a common strategy.
A mild, metal-free multicomponent reaction for synthesizing 4,5-disubstituted 1H-1,2,3-triazoles from phosphonium salts, aldehydes, and sodium azide further illustrates the MCR concept. organic-chemistry.org The key is the in-situ generation of a reactive intermediate that undergoes a subsequent cycloaddition. A similar strategy could be envisioned for oxazoles, where an intermediate formed from benzil or a related precursor reacts with an iodine-containing component.
| Reaction Type | Reactants | Product | Key Feature |
| [3+2] Cycloaddition | Isocyanides, Acid Chlorides, Base | 4,5-disubstituted oxazoles | Efficient and mild conditions rsc.org |
| Three-component cyclocondensation | 1,2-dicarbonyl compound, Aldehyde, NH₄OAc | 2,4,5-trisubstituted imidazoles | One-pot, high efficiency researchgate.net |
| Multicomponent Reaction | Phosphonium salts, Aldehydes, Sodium azide | 4,5-disubstituted 1H-1,2,3-triazoles | Mild, metal-free, organocatalyzed organic-chemistry.org |
Investigation of Metal-Catalyzed and Metal-Free Synthetic Pathways
The synthesis of substituted oxazoles can be achieved through both metal-catalyzed and metal-free routes, with each offering distinct advantages.
Metal-Catalyzed Pathways: Transition metals like copper, palladium, and gold are frequently used to catalyze the formation of the oxazole ring. Palladium-catalyzed coupling of N-propargylamides with aryl iodides, followed by in-situ cyclization, yields 2,5-disubstituted oxazoles. organic-chemistry.org Copper-mediated reactions are also prominent, including the oxidative cyclization of enamides and the reaction of primary amines with acetoacetate derivatives in the presence of a copper catalyst and an oxidant. organic-chemistry.orgresearchgate.net Gold catalysts, such as AuCl₃, are effective in facilitating the cyclo-isomerization of propargylic amides to form the oxazole core. researchgate.net
Metal-Free Pathways: There is a growing emphasis on developing metal-free synthetic methods to enhance the sustainability and reduce the cost of chemical processes. eurekaselect.com Hypervalent iodine reagents are at the forefront of this movement. Reagents like PIDA and iodosobenzene diacetate promote oxidative cyclizations under mild conditions without the need for a metal catalyst. rsc.orgrsc.org For example, a nonmetal-catalyzed oxidative cyclization of chalcones with PIDA and ammonium acetate provides 2,5-diaryloxazoles at room temperature. rsc.org
Molecular iodine (I₂) itself can serve as a catalyst. It is used to mediate the synthesis of 4,5-diarylisoxazoles from α,β-chalcone epoxides under mild, metal-free conditions. researchgate.net Iodine can also catalyze cascade reactions, such as the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines, using oxygen as the oxidant. organic-chemistry.org These examples showcase the potential for iodine-catalyzed electrophilic substitution and cyclization, which are directly applicable to the synthesis of iodo-substituted heterocycles like this compound.
| Pathway | Catalyst/Reagent | Substrate | Product |
| Metal-Catalyzed | Palladium | N-propargylamides, Aryl iodides | 2,5-disubstituted oxazoles organic-chemistry.org |
| Metal-Catalyzed | Copper(II) | Enamides | 2,5-disubstituted oxazoles organic-chemistry.org |
| Metal-Catalyzed | Gold(I) or AuCl₃ | Propargylic amides | 2,5-disubstituted oxazoles researchgate.net |
| Metal-Free | PhI(OAc)₂ (PIDA) | N-propargyl amides | Oxazoles eurekaselect.comrsc.org |
| Metal-Free | PIDA, NH₄OAc | Chalcones | 2,5-diaryloxazoles rsc.org |
| Metal-Free | Iodine (I₂) | Chalcone epoxides | 4,5-diarylisoxazoles researchgate.netresearchgate.net |
Reactivity and Chemical Transformations of 4,5 Diphenyl 2 Iodooxazole
Palladium-Catalyzed Cross-Coupling Reactions at the C-2 Position
The iodine atom at the C-2 position of 4,5-diphenyl-2-iodooxazole serves as an excellent leaving group in a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, and 2-iodooxazoles are competent substrates for this reaction. This palladium-catalyzed process involves the reaction of the iodooxazole with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. This reaction is instrumental in synthesizing 2-aryl or 2-vinyl substituted oxazoles.
Detailed research findings have demonstrated the successful application of Suzuki-Miyaura coupling to various iodo-heterocycles, indicating the feasibility of this reaction for this compound. The general conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine ligand, and a base like K₃PO₄ or Na₂CO₃ in a suitable solvent such as dioxane or toluene.
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of 2-Iodooxazoles The following table is a representative summary of typical Suzuki-Miyaura coupling reactions and does not represent specific experimental results for this compound without explicit citation.
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 2,4,5-Triphenyloxazole | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 2-(4-Methoxyphenyl)-4,5-diphenyloxazole | High |
| 3 | Vinylboronic acid pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | DME | 4,5-Diphenyl-2-vinyloxazole | Good |
Negishi Coupling and Related Organometallic Transformations
The Negishi coupling provides another efficient route for C-C bond formation by coupling organozinc reagents with organic halides in the presence of a nickel or palladium catalyst. wikipedia.orgdntb.gov.uaorganic-chemistry.orgchem-station.com The versatility of this reaction allows for the introduction of a wide range of alkyl, vinyl, and aryl groups at the C-2 position of the oxazole (B20620) ring. wikipedia.org
The preparation of the necessary organozinc reagents can be achieved through various methods, including the direct insertion of zinc into an organic halide or by transmetalation from an organolithium or Grignard reagent. These reagents are then coupled with this compound using a palladium catalyst, often with a phosphine ligand.
Table 2: Representative Negishi Coupling Reactions with 2-Iodooxazoles This table illustrates the general scope of the Negishi coupling for 2-iodooxazoles and is not based on specific experimental data for this compound unless cited.
| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Product |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 2,4,5-Triphenyloxazole |
| 2 | Ethylzinc bromide | Pd₂(dba)₃ | P(o-tol)₃ | DMF | 2-Ethyl-4,5-diphenyloxazole |
| 3 | Vinylzinc chloride | Ni(acac)₂ | - | THF | 4,5-Diphenyl-2-vinyloxazole |
Carbon-Nitrogen (C-N) Coupling with Various Nitrogenous Substrates
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This methodology can be applied to this compound to introduce a variety of nitrogen-containing functional groups, including primary and secondary amines, amides, and other nitrogenous heterocycles.
The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a strong base, such as sodium tert-butoxide. The choice of ligand is often crucial for achieving high yields and accommodating a broad substrate scope.
Table 3: Examples of Buchwald-Hartwig Amination with 2-Iodo-heterocycles The following data represents the general applicability of C-N coupling to iodo-heterocycles and should be considered illustrative for this compound in the absence of specific literature.
| Entry | Nitrogen Nucleophile | Catalyst System | Base | Solvent | Product |
| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-(4,5-Diphenyloxazol-2-yl)aniline |
| 2 | Morpholine | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 4-(4,5-Diphenyloxazol-2-yl)morpholine |
| 3 | Benzamide | PdCl₂(dppf) | Cs₂CO₃ | DMF | N-(4,5-Diphenyloxazol-2-yl)benzamide |
Nucleophilic and Electrophilic Derivatization at the Oxazole Core
Beyond metal-catalyzed reactions, the oxazole ring of this compound can be functionalized through reactions involving nucleophilic and electrophilic species. These methods provide alternative pathways for the derivatization of the heterocyclic core.
Reactions Involving Oxazole-Based Lithiated Intermediates
Lithiation of the oxazole ring provides access to a potent nucleophile that can react with a variety of electrophiles. In the case of 4,5-diphenyloxazole (B1616740), deprotonation with a strong base like n-butyllithium occurs at the C-2 position. The resulting 2-lithio-4,5-diphenyloxazole is a versatile intermediate for the introduction of various functional groups.
Interestingly, the lithiated species of 4,5-diphenyloxazole exists in equilibrium with the enolate of a β-ketoisonitrile. This ambident character leads to different products depending on the nature of the electrophile. For instance, reaction with benzaldehyde results in C-alkylation to form a carbinol, while reaction with chlorotrimethylsilane leads to O-silylation. rsc.org
Table 4: Reactivity of 2-Lithio-4,5-diphenyloxazole with Electrophiles
| Entry | Electrophile | Product |
| 1 | Benzaldehyde | (4,5-Diphenyloxazol-2-yl)(phenyl)methanol |
| 2 | Chlorotrimethylsilane | O-silyl ether of the β-ketoisonitrile enolate |
| 3 | Iodine | This compound |
Substitution Reactions with Diverse Nucleophiles
The iodine atom at the C-2 position of this compound can also be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) type reactions. While the oxazole ring is electron-rich, the reaction can be facilitated by the nature of the nucleophile and the reaction conditions.
A range of nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the iodide to form new C-O, C-S, and C-N bonds, respectively. These reactions expand the toolkit for modifying the 2-position of the 4,5-diphenyloxazole core, providing access to a wider array of derivatives.
Table 5: Potential Nucleophilic Substitution Reactions of this compound This table illustrates potential transformations based on the general reactivity of halo-heterocycles and requires specific experimental validation for this compound.
| Entry | Nucleophile | Reagent | Product |
| 1 | Methoxide | Sodium methoxide | 2-Methoxy-4,5-diphenyloxazole |
| 2 | Thiophenoxide | Sodium thiophenoxide | 4,5-Diphenyl-2-(phenylthio)oxazole |
| 3 | Piperidine | Piperidine | 2-(Piperidin-1-yl)-4,5-diphenyloxazole |
Other Selective Functional Group Interconversions of the 2-Iodo Moiety
The 2-iodo substituent on the 4,5-diphenyloxazole core is amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal for the synthesis of more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds and has been successfully applied to 2-iodooxazoles for the synthesis of 2-aryloxazoles. The general reaction involves the coupling of the 2-iodooxazole with an arylboronic acid in the presence of a palladium catalyst and a base. While specific examples for this compound are not extensively documented, the reactivity is expected to be analogous to other 2-iodooxazoles. By changing the palladium catalyst, it is possible to achieve high selectivity for monoarylation at a specific C-X bond in dihaloazoles. acs.org
Stille Coupling: The Stille reaction offers a versatile method for creating carbon-carbon bonds by coupling the 2-iodooxazole with an organostannane reagent, catalyzed by palladium. nrochemistry.comwikipedia.orgorganic-chemistry.orgjk-sci.comlibretexts.org Organotin reagents are known for their tolerance of a wide variety of functional groups and are generally stable to air and moisture. nrochemistry.comwikipedia.orgjk-sci.comlibretexts.org The reaction proceeds under mild conditions, although a major side reaction can be the homocoupling of the organostannane. nrochemistry.com The toxicity of organotin compounds is a notable drawback of this method. wikipedia.orgorganic-chemistry.orgjk-sci.comlibretexts.org
Sonogashira Coupling: To introduce an alkyne moiety at the 2-position, the Sonogashira coupling is the reaction of choice. wikipedia.org This reaction couples the 2-iodooxazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.org The Sonogashira reaction is known for its mild reaction conditions, often being carried out at room temperature. wikipedia.org This method is widely employed in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org
Heck Reaction: The Heck reaction allows for the formation of a carbon-carbon bond between the 2-iodooxazole and an alkene. wikipedia.org This palladium-catalyzed reaction is carried out in the presence of a base and results in the formation of a substituted alkene. wikipedia.org The Heck reaction was a pioneering example of a carbon-carbon bond-forming reaction proceeding through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for 2-Iodooxazoles
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(0) catalyst, Base | 2-Aryl-4,5-diphenyloxazole |
| Stille | Organostannane | Pd(0) catalyst | 2-Substituted-4,5-diphenyloxazole |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-4,5-diphenyloxazole |
| Heck | Alkene | Pd(0) catalyst, Base | 2-Alkenyl-4,5-diphenyloxazole |
Photochemical Reactivity and Transformations of Oxazole Derivatives
The photochemical behavior of oxazole derivatives is influenced by the substituents on the ring and the irradiation conditions. The 4,5-diphenyl substitution pattern provides a chromophore that absorbs in the UV region, making these compounds susceptible to photochemical transformations.
Upon irradiation, substituted oxazoles can undergo a variety of reactions, including cycloadditions and rearrangements. The specific outcome is highly dependent on the substitution pattern on the oxazole ring. rsc.orgacs.org For instance, the substituent at the C5 position of the oxazole ring has been shown to have a significant influence on the chemoselectivity of photoreactions. rsc.org
Studies on the closely related 4,5-diphenylisoxazole have shown that it can undergo phototransformation to yield various products, including phenanthro[9,10-d]-oxazole and α-benzoylphenylacetonitrile upon irradiation at 350 nm or 253.7 nm. ias.ac.in Sunlight photolysis of 4,5-diphenylisoxazole in methanol sensitized by benzophenone leads to the formation of 4,4',5,5'-tetraphenyl-2,2'-bioxazole. ias.ac.in These transformations suggest that the 4,5-diphenyloxazole core itself is photochemically active and can undergo ring-opening, rearrangement, and dimerization reactions.
Furthermore, research on 2,5-diphenyloxazole (B146863) has demonstrated its susceptibility to photooxidation, especially in the presence of oxygen and water. unm.edu Prolonged exposure to ultraviolet light can lead to the degradation of the oxazole ring. unm.edu The stability of diphenyloxazole derivatives to UV radiation is influenced by the substitution pattern; for example, 4-methyl-2,5-diphenyloxazole is less stable than 2,5-diphenyloxazole. unm.edu The presence of the iodo-substituent at the 2-position of this compound is expected to introduce an additional photochemical reaction pathway. The carbon-iodine bond is known to be photolabile and can undergo homolytic cleavage upon UV irradiation, leading to the formation of an oxazolyl radical. This radical intermediate could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical species. The photochemical degradation of halogenated organic compounds is a recognized phenomenon. tsijournals.com
Table 2: Potential Photochemical Transformations of this compound Derivatives
| Reaction Type | Reactant/Conditions | Potential Products | Notes |
|---|---|---|---|
| Photoisomerization/Rearrangement | UV irradiation | Isomeric oxazoles, ring-opened products (e.g., nitriles) | Analogous to transformations of 4,5-diphenylisoxazole. ias.ac.in |
| Photodimerization | UV irradiation, sensitizer | Bioxazole derivatives | Observed with 4,5-diphenylisoxazole in the presence of a sensitizer. ias.ac.in |
| Photooxidation | UV irradiation, O₂, H₂O | Ring-opened degradation products | The oxazole ring is susceptible to oxidation. unm.edu |
| C-I Bond Cleavage | UV irradiation | 4,5-Diphenyloxazol-2-yl radical | The C-I bond is expected to be the most photolabile bond. |
Computational and Theoretical Investigations of 4,5 Diphenyl 2 Iodooxazole Systems
Electronic Structure Analysis and Aromaticity Studies of the Oxazole (B20620) Ring
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. wikipedia.org Its electronic structure is fundamental to its chemical properties and reactivity. All atoms in the ring are sp2 hybridized and planar, with unhybridized p-orbitals perpendicular to the plane of the sigma bonds, contributing to a delocalized π-electron system. semanticscholar.org The oxazole ring contains a total of six π-electrons (three from the carbon atoms, one from the nitrogen, and two from the oxygen), satisfying Hückel's rule for aromaticity. semanticscholar.org
However, the presence of two different heteroatoms significantly influences the electron distribution and the degree of aromaticity. researchgate.netnih.gov The high electronegativity of the oxygen atom results in a less effective delocalization of the π-electrons compared to other aromatic systems like thiazole, making oxazoles aromatic but less so than their sulfur-containing analogs. wikipedia.orgsemanticscholar.org This is reflected in its chemical properties, such as its weak basicity, with the conjugate acid having a pKa of 0.8. wikipedia.org
Computational studies, such as those using the Complete Active Space Self-Consistent Field (CASSCF) method, have been employed to determine the precise geometry of the parent oxazole ring. These calculations provide detailed information on bond lengths and angles, which are crucial for understanding its electronic makeup. researchgate.net
Table 1: Calculated Structural Parameters of the Oxazole Ring
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| O(1)-C(2) | 1.357 | C(5)-O(1)-C(2) | 104.1 |
| C(2)-N(3) | 1.291 | O(1)-C(2)-N(3) | 115.1 |
| N(3)-C(4) | 1.395 | C(2)-N(3)-C(4) | 103.9 |
| C(4)-C(5) | 1.352 | N(3)-C(4)-C(5) | 109.9 |
| C(5)-O(1) | 1.369 | C(4)-C(5)-O(1) | 107.0 |
Data sourced from computational studies on the parent oxazole molecule. researchgate.net
Mechanistic Elucidation of Synthetic and Reaction Pathways via Computational Modeling
Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions. By calculating the potential energy surfaces, researchers can identify transition states, intermediates, and activation barriers, providing a step-by-step understanding of reaction pathways.
For iodo-heterocycles like 4,5-diphenyl-2-iodooxazole, computational studies are particularly valuable for understanding metal-catalyzed cross-coupling reactions, such as the Ullmann-type C-C coupling. Density Functional Theory (DFT) calculations have been used to study the mechanism of Ullmann reactions involving iodobenzene (B50100) and other substrates in the presence of copper and palladium catalysts. researchgate.net These studies reveal the critical roles of bases and additives in the reaction cycle. For instance, computational work has shown that additives like Ag2CO3 can not only accelerate the reaction but also switch the mechanism from a Cu-mediated nucleophilic substitution to a more efficient Ag(I)-promoted oxidative addition-reductive elimination pathway. researchgate.net Such insights are crucial for optimizing reaction conditions to improve yields and selectivity.
Furthermore, computational methods have been applied to study rearrangement reactions in oxazole synthesis. For example, the mechanism of a domino synthesis of 4-vinyl oxazoles, which involves a novel 1,2-oxazole rearrangement, was investigated using DFT calculations. lu.se These theoretical studies help to rationalize unexpected product formations and guide the development of new synthetic methodologies. Another relevant area is the computationally studied "halogen dance" reaction, where 5-iodooxazoles rearrange to 4-iodooxazoles, with the mechanism being explored through theoretical calculations. researchgate.net These examples underscore the power of computational modeling in predicting and understanding the intricate details of reaction mechanisms involving substituted oxazoles.
Molecular Modeling Approaches for Predicting Reactivity and Selectivity
Molecular modeling provides a suite of tools to predict the reactivity and selectivity of molecules like this compound. These approaches are based on the principle that the electronic structure of a molecule dictates its chemical behavior.
Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net For substituted oxazoles, these parameters can be readily calculated using DFT methods to predict how the molecule will interact with various reagents. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP): MEP maps are color-coded representations of the electrostatic potential on the electron density surface of a molecule. These maps are highly effective for predicting the sites of electrophilic and nucleophilic attack. nih.gov Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For the oxazole ring, the nitrogen atom is typically an electron-rich site, while the hydrogen atoms are electron-poor.
Reactivity Indices: Based on DFT calculations, various reactivity descriptors can be calculated to quantify and predict chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative basis for comparing the reactivity of different molecules or different sites within the same molecule. researchgate.net
For this compound, the known reactivity patterns of the oxazole ring suggest that electrophilic substitution is favored at the C5 position, while nucleophilic substitution occurs most readily at the C2 position. wikipedia.orgsemanticscholar.orgtandfonline.com The iodine atom at C2 is an excellent leaving group, making this position highly susceptible to nucleophilic attack, a key feature in its synthetic applications.
Table 2: Key Computational Parameters for Predicting Molecular Reactivity
| Parameter | Definition | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Spatial distribution of electrostatic potential | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov |
Conformational Analysis of this compound
The three-dimensional structure and conformational flexibility of this compound are critical to its interactions with other molecules, such as enzymes or reactants. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them.
The primary source of conformational flexibility in this compound arises from the rotation of the two phenyl groups attached to the C4 and C5 positions of the oxazole ring. The orientation of these rings is defined by the dihedral angles between the plane of the phenyl rings and the plane of the central oxazole ring.
Computational methods, particularly DFT and semi-empirical methods, are used to explore the potential energy surface of the molecule as a function of these dihedral angles. By systematically rotating the phenyl groups and calculating the energy at each step, a conformational energy map can be generated. This map reveals the low-energy (stable) conformers and the transition states that connect them.
Studies on structurally similar compounds, such as 4,5-diphenyl-1H-imidazole derivatives, have shown that the phenyl rings are typically twisted out of the plane of the heterocyclic core to minimize steric hindrance. researchgate.netnih.gov For instance, in one study, the torsion angle for a phenyl group attached to an imidazole (B134444) ring was found to be 25.2°. researchgate.net It is expected that this compound would adopt a similar non-planar conformation. The steric bulk of the iodine atom at the C2 position may also influence the preferred orientation of the adjacent C5-phenyl group.
Table 3: Illustrative Dihedral Angles and Relative Energies for Conformational Analysis
| Conformer | Dihedral Angle 1 (C5-C4-CPh-CPh) | Dihedral Angle 2 (C4-C5-CPh-CPh) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Global Minimum | ~30° | ~35° | 0.00 |
| Local Minimum | ~30° | ~145° | +1.5 |
| Transition State | ~0° | ~35° | +4.0 |
| Transition State | ~90° | ~35° | +3.5 |
Note: This table presents hypothetical data to illustrate the type of information obtained from a conformational analysis. Actual values would require specific calculations for this compound.
Understanding the preferred conformation is essential for molecular docking studies, predicting crystal packing, and rationalizing structure-activity relationships. nih.govresearchgate.net
Advanced Applications in Organic Synthesis and Material Chemistry
4,5-Diphenyl-2-iodooxazole as a Versatile Synthetic Building Block
This compound serves as a highly adaptable building block in organic synthesis, primarily due to the presence of the 2-iodo substituent. The carbon-iodine bond is relatively weak and susceptible to oxidative addition with transition metal catalysts, making it an excellent leaving group in a variety of cross-coupling reactions. This reactivity allows for the straightforward introduction of a wide range of functional groups at the 2-position of the oxazole (B20620) ring.
The utility of iodo-substituted azoles in carbon-carbon bond formation is well-established. Methodologies developed for other iodoazoles, such as iodoimidazoles and other iodooxazoles, are directly applicable to this compound. sci-hub.seacs.org These reactions provide reliable pathways to construct more elaborate molecules by forming new carbon-carbon and carbon-heteroatom bonds. The diphenyl substituents at the 4 and 5 positions provide steric bulk and influence the electronic properties of the ring, while remaining generally inert to many common reaction conditions, thus directing reactivity to the C-I bond.
Key transformations where this compound can be employed as a key precursor include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 2-aryl or 2-vinyl substituted oxazoles.
Stille Coupling: Reaction with organostannanes to introduce alkyl, vinyl, or aryl groups. sci-hub.seignited.in
Sonogashira Coupling: Reaction with terminal alkynes to synthesize 2-alkynyl-substituted oxazoles. sci-hub.se
Heck Coupling: Reaction with alkenes to form 2-alkenyl oxazoles.
Negishi Coupling: Reaction with organozinc reagents for the introduction of various organic substituents. sci-hub.se
These palladium- or nickel-catalyzed reactions are fundamental tools in modern organic synthesis, and the ability of this compound to participate in them underscores its value as a versatile intermediate. ignited.in
| Cross-Coupling Reaction | Coupling Partner | Catalyst (Typical) | Bond Formed | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | C-C (sp²-sp²) | 2-Aryl-4,5-diphenyloxazole |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C | 2-Alkyl/Aryl/Vinyl-4,5-diphenyloxazole |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | C-C (sp²-sp) | 2-Alkynyl-4,5-diphenyloxazole |
| Heck | Alkene | Pd(OAc)₂ | C-C (sp²-sp²) | 2-Alkenyl-4,5-diphenyloxazole |
| Negishi | R-ZnX | Pd(PPh₃)₄ | C-C | 2-Alkyl/Aryl-4,5-diphenyloxazole |
Utility in the Construction of Complex Organic Molecules and Natural Product Frameworks
The oxazole ring is a structural motif present in a diverse array of biologically significant natural products, including marine alkaloids and polyketides. mdpi.comthieme-connect.de Compounds like hennoxazole A, the ulapualides, and siphonazole (B1255307) B feature the oxazole core as a key component of their complex frameworks. thieme-connect.delu.se The development of synthetic routes to these molecules and their analogues is crucial for pharmacological studies and the discovery of new therapeutic agents.
This compound represents a valuable starting point for the synthesis of such complex structures. Its pre-functionalized core allows chemists to introduce the 4,5-disubstituted oxazole unit and then use the 2-iodo position as a handle for further elaboration. Through the cross-coupling reactions detailed previously, complex side chains, other heterocyclic systems, or linking units can be appended to the oxazole ring.
For instance, a Stille or Suzuki coupling could be used to attach a vinyl group at the 2-position, creating a 2-vinyl-4,5-diphenyloxazole. This structure, while not a natural product itself, contains the vinyl-oxazole substructure that is a key feature of molecules like siphonazole B. lu.se Subsequent modifications to this appended group could then be used to build up the remainder of the target molecule's framework. This modular approach, starting from a versatile building block like this compound, allows for the efficient and convergent synthesis of complex molecular targets.
Exploration as Ligands in Transition Metal Catalysis
Heterocyclic compounds containing nitrogen atoms are widely explored as ligands in transition metal catalysis. The lone pair of electrons on the nitrogen atom of the oxazole ring in this compound can coordinate to a transition metal center, thereby influencing the metal's catalytic activity, stability, and selectivity. While the iodine at the 2-position is typically viewed as a reactive site for substitution, the parent oxazole framework can also function as a ligand once the iodine has been replaced or in coordination complexes where the C-I bond remains intact.
Related heterocyclic systems such as imidazoles and other oxazole derivatives have been successfully employed as ligands in various catalytic processes. mdpi.comnih.gov For example, vanadium complexes bearing oxazole-based ligands have been shown to be active catalysts for polymerization reactions. mdpi.com The specific substitution pattern on the ligand is critical as it dictates the steric and electronic environment around the metal center.
In the case of a ligand derived from this compound (e.g., 2,4,5-triphenyloxazole), the two phenyl groups at the C4 and C5 positions would create a sterically demanding pocket around the coordinating nitrogen atom. This steric hindrance can be advantageous in asymmetric catalysis, where it can control the orientation of substrates approaching the metal center, leading to high enantioselectivity. The aromatic nature of the phenyl groups can also engage in π-stacking interactions, further stabilizing the catalyst-substrate complex.
| Potential Transition Metal | Coordination Site | Potential Catalytic Application | Role of Diphenyl Substituents |
|---|---|---|---|
| Palladium (Pd) | Oxazole Nitrogen | Cross-Coupling Reactions | Steric control, catalyst stability |
| Copper (Cu) | Oxazole Nitrogen | Click Chemistry, Ullmann Coupling | Tuning electronic properties |
| Rhodium (Rh) / Iridium (Ir) | Oxazole Nitrogen | Hydrogenation, Hydroformylation | Enantioselective control |
| Vanadium (V) | Oxazole Nitrogen | Olefin Polymerization | Influence polymer properties |
Potential Applications in Advanced Organic Materials
The 4,5-diphenyloxazole (B1616740) core is a conjugated aromatic system with inherent photophysical properties. Aromatic oxazoles, particularly 2,5-diphenyloxazole (B146863) (PPO), are well-known for their use as scintillators and laser dyes, owing to their high fluorescence quantum yields. thieme-connect.de The extended π-conjugation across the phenyl rings and the central oxazole heterocycle in this compound suggests its potential as a building block for advanced organic materials with applications in optoelectronics.
The 2-iodo functionality is particularly significant in this context. It provides a reactive site for attaching other photo- or electro-active groups via cross-coupling reactions. By systematically varying the substituent at the 2-position, the electronic properties—such as the HOMO/LUMO energy levels and the emission wavelength—of the resulting molecule can be precisely tuned. This tunability is highly desirable for applications in:
Organic Light-Emitting Diodes (OLEDs): The molecule could serve as a core for emissive materials or host materials in OLED devices. By attaching electron-donating or electron-withdrawing groups, the emission color could be shifted across the visible spectrum.
Fluorescent Sensors: The fluorescence of the diphenyloxazole core could be modulated by the binding of specific ions or molecules to a receptor group attached at the 2-position. This mechanism is the basis for chemosensors, and related heterocyclic systems like oxadiazoles (B1248032) have been used to create selective ion sensors. nih.gov
Organic Semiconductors: By polymerizing or creating extended conjugated systems from this building block, materials with charge-transport properties suitable for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) could be developed.
The combination of a robust, fluorescent core with a synthetically versatile handle makes this compound a promising platform for the rational design of new functional organic materials.
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a fundamental technique for determining the precise structure of an organic molecule.
¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons in the 4,5-Diphenyl-2-iodooxazole molecule. The spectra would be expected to show distinct signals for the protons on the two phenyl rings. The integration of these signals would correspond to the number of protons, and their splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent protons.
¹³C NMR: This analysis would identify all unique carbon atoms in the molecule. The oxazole (B20620) ring carbons and the carbons of the two phenyl rings would resonate at characteristic chemical shifts, confirming the carbon skeleton of the compound.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, providing unambiguous assignment of all signals and confirming the substitution pattern of the phenyl groups and the iodo-substituent on the oxazole ring.
Without experimental data, a representative data table cannot be generated.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
HRMS is a critical tool for determining the elemental composition and exact mass of a molecule with high precision. For this compound, HRMS would be used to:
Determine the Molecular Weight: By measuring the mass-to-charge ratio (m/z) of the molecular ion, the exact molecular weight can be determined, which would confirm the elemental formula (C₁₅H₁₀INO).
Analyze Fragmentation Patterns: The mass spectrum would also show fragment ions, which are formed by the breakdown of the parent molecule in the mass spectrometer. The analysis of these fragments provides valuable information about the molecule's structure and the strength of its chemical bonds. The fragmentation pattern would likely show losses of iodine, phenyl groups, or cleavage of the oxazole ring.
A data table for HRMS analysis cannot be provided without experimental findings.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected peaks would include C-H stretching from the aromatic rings, C=C stretching within the phenyl and oxazole rings, C=N stretching of the oxazole ring, and C-O-C stretching of the oxazole ether linkage. The C-I bond also has a characteristic stretching frequency, typically in the far-IR region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum.
Specific peak values and their assignments in a data table are not available from the searched literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide:
Precise Bond Lengths and Angles: The exact distances between atoms and the angles between bonds would be determined, offering a detailed geometric description of the molecule.
Confirmation of Stereochemistry: The spatial arrangement of the phenyl groups relative to the oxazole ring would be unequivocally established.
Intermolecular Interactions: The analysis of the crystal packing would reveal how the molecules interact with each other in the solid state, such as through stacking interactions of the phenyl rings.
Crystallographic data, including unit cell dimensions and atomic coordinates, are not available in the absence of an experimental crystal structure determination.
Perspectives and Future Research Directions in 4,5 Diphenyl 2 Iodooxazole Chemistry
Development of Novel and Efficient Synthetic Routes
While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and van Leusen syntheses, have been foundational, the future of 4,5-Diphenyl-2-iodooxazole chemistry lies in the development of more sophisticated and efficient synthetic strategies. researchgate.net The drive is toward methodologies that offer higher yields, greater functional group tolerance, and operational simplicity.
Future research will likely focus on:
One-Pot Procedures: Expanding on one-pot syntheses, such as the van Leusen oxazole synthesis using ionic liquids, can improve efficiency by minimizing intermediate isolation steps. organic-chemistry.org A highly efficient method has been developed for 4,5-disubstituted oxazoles directly from carboxylic acids using a triflylpyridinium reagent, a process that proceeds through an in situ generated acylpyridinium salt. acs.org
Metal-Catalyzed Annulation: The use of transition-metal catalysts, such as gold(I) complexes, enables [2+2+1] annulation reactions of terminal alkynes and nitriles to produce polysubstituted oxazoles under mild conditions. organic-chemistry.org Similarly, copper-catalyzed oxidative annulation provides a solvent-free route to triarylated oxazoles. organic-chemistry.org Adapting these methods for the direct and regioselective iodination at the C2 position would be a significant advancement.
Domino Reactions: Merging multiple bond-forming events in a single, uninterrupted sequence can rapidly generate molecular complexity. lu.se Developing a domino synthesis that incorporates the diphenylacetylene moiety, a nitrogen source, and an iodinating agent could provide a highly atom-economical route to this compound. lu.se
The integration of computational chemistry and machine learning techniques could further revolutionize synthetic route design, allowing for the prediction of optimal reaction conditions and catalysts, thereby accelerating the discovery of next-generation therapeutics and materials. hilarispublisher.com
Discovery and Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is largely dictated by the carbon-iodine bond at the C2 position, a prime handle for cross-coupling reactions. However, significant opportunities exist to explore novel reactivity beyond standard transformations.
Advanced Cross-Coupling Reactions: While Suzuki-Miyaura, Heck, and Sonogashira couplings are established methods for C-C bond formation, the future lies in expanding the scope to include more complex and unconventional coupling partners. hilarispublisher.com This includes exploring C-N and C-O bond-forming reactions to link the oxazole core to other heterocyclic systems or functional moieties.
C-H Bond Activation: A major frontier in organic synthesis is the direct functionalization of C-H bonds. ethernet.edu.et Future research could target the selective C-H activation of the phenyl rings at the C4 and C5 positions. This would allow for late-stage functionalization, providing access to a vast array of novel derivatives without the need for pre-functionalized starting materials. Rhodium(III) and Iridium(III) catalyzed C-C bond cross-couplings from C-H bonds represent a promising avenue. ethernet.edu.et
Photoredox Catalysis: Visible-light photoredox catalysis offers a sustainable and mild alternative to traditional methods. organic-chemistry.org Developing photoredox-catalyzed reactions for the functionalization of the C-I bond or for tandem oxidative cyclization to form the oxazole ring could provide new, environmentally friendly synthetic pathways. organic-chemistry.org
Integration into Emerging Fields of Organic Materials and Supramolecular Chemistry
The rigid, aromatic structure of the 4,5-diphenyloxazole (B1616740) core suggests significant potential for applications in materials science and supramolecular chemistry, areas that remain largely unexplored for this specific iodo-derivative.
Organic Electronics: Substituted imidazole (B134444) derivatives, which are structurally related to oxazoles, have gained attention for their applications in material sciences. nih.gov The this compound scaffold could serve as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The phenyl groups can be further functionalized to tune the electronic and photophysical properties, while the iodine atom provides a site for polymerization or attachment to conductive surfaces.
Supramolecular Assembly: The iodine atom on the oxazole ring is a potential halogen-bond donor. nih.gov Halogen bonding is a highly directional and specific non-covalent interaction that can be used to construct well-defined supramolecular architectures. nih.gov By combining halogen bonding with other interactions like hydrogen bonds or π-π stacking, it may be possible to assemble this compound derivatives into complex, functional supermolecules such as liquid crystals or porous organic frameworks. nih.gov
Interactive Data Table: Potential Applications in Materials Science
| Emerging Field | Potential Role of this compound | Key Structural Features | Future Research Focus |
|---|---|---|---|
| Organic Electronics (OLEDs, OPVs) | Core building block for emissive or charge-transporting materials | Rigid, planar oxazole core; Tunable phenyl groups | Synthesis of polymers and dendrimers; Investigation of photophysical properties |
| Supramolecular Chemistry | Component for self-assembling systems | Iodine atom as a halogen-bond donor; Aromatic rings for π-stacking | Co-crystallization with halogen-bond acceptors; Design of functional materials (e.g., sensors, catalysts) |
Advancements in Sustainable and Green Chemistry Approaches for Oxazole Synthesis
The principles of green chemistry are increasingly guiding synthetic planning, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. ijpsonline.comnih.gov The synthesis of oxazoles, including this compound, is an area ripe for the application of these principles. researchgate.netijpsonline.com
Key green synthetic approaches include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and lead to cleaner reactions compared to conventional heating. nih.gov This technique has been successfully applied to the rapid synthesis of chiral oxazolines. rsc.org
Ultrasonic Irradiation: Sonochemistry has emerged as an eco-friendly alternative that enhances reaction efficiency and reduces energy consumption. mdpi.com It can accelerate reaction kinetics and minimize byproduct formation. mdpi.com
Use of Green Solvents: Replacing toxic, volatile organic solvents with greener alternatives like water, ionic liquids, or deep-eutectic solvents is a core tenet of sustainable chemistry. ijpsonline.com
Catalysis: The use of recyclable heterogeneous catalysts or biocatalysts (such as natural clays) can improve the environmental profile of a synthesis by simplifying product purification and reducing catalyst waste. tandfonline.com
Interactive Data Table: Comparison of Green vs. Conventional Synthesis Methods
| Parameter | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound |
| Reaction Time | Hours to days | Minutes to hours |
| Solvents | Often hazardous, volatile organic solvents | Water, ionic liquids, solvent-free conditions |
| Byproducts | Can be significant, requiring extensive purification | Often reduced, leading to cleaner reactions |
| Catalysts | Often stoichiometric, non-recyclable reagents | Recyclable heterogeneous catalysts, biocatalysts |
Stereoselective Synthesis of Chiral this compound Derivatives
Chirality is a fundamental aspect of medicinal chemistry and materials science, as the three-dimensional arrangement of atoms can profoundly influence a molecule's biological activity or physical properties. researchgate.net While the parent this compound is achiral, the introduction of chiral centers, planar chirality, or axial chirality into its derivatives is a compelling direction for future research.
The development of stereoselective synthetic methods could involve:
Asymmetric Catalysis: Utilizing chiral ligands in metal-catalyzed reactions is a powerful strategy for inducing enantioselectivity. bris.ac.ukchemrxiv.org For instance, a novel class of planar-chiral oxazole–pyridine N,N-ligands has been successfully used in highly enantioselective palladium-catalyzed cyclization reactions. acs.org
Chiral Starting Materials: Employing enantiomerically pure starting materials, such as chiral amino alcohols, can be used to construct chiral oxazoline precursors that can then be converted to the corresponding oxazole. rsc.org
Resolution of Racemates: Developing efficient methods for the separation of enantiomers, such as chiral high-performance liquid chromatography (HPLC), is crucial for accessing stereopure compounds. researchgate.net
The synthesis of chiral derivatives of this compound would open new avenues for its application as a ligand in asymmetric catalysis or as a building block for chiral materials with unique optical or electronic properties. benthamdirect.com
Q & A
Q. How can advanced spectroscopic techniques (e.g., XPS or Raman) elucidate iodine’s bonding environment in solid-state studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
